Cas no 5840-65-3 (5-(Benzyloxy)isobenzofuran-1,3-dione)
5-(Benzyloxy)isobenzofuran-1,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-(Benzyloxy)isobenzofuran-1,3-dione
- N-(1,3-Benzodioxol-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
- pyrazolo[1,5-a]pyrimidine-3-carboxamide, N-1,3-benzodioxol-5-yl-5-(2-thienyl)-7-(trifluoromethyl)-
- ULTIREHJUYEDOA-UHFFFAOYSA-N
- 5-(benzyloxy)-1,3-dihydro-2-benzofuran-1,3-dione
- 4-benzyloxyphthalic anhydride
- 5840-65-3
- 5-phenylmethoxy-2-benzofuran-1,3-dione
- SCHEMBL316203
-
- Inchi: 1S/C15H10O4/c16-14-12-7-6-11(8-13(12)15(17)19-14)18-9-10-4-2-1-3-5-10/h1-8H,9H2
- InChI Key: ULTIREHJUYEDOA-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C=CC2C(=O)OC(C=2C=1)=O
Computed Properties
- Exact Mass: 432.05053
- Monoisotopic Mass: 254.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 359
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.6A^2
- Surface Charge: 0
- XLogP3: 2.8
Experimental Properties
- Density: 1.66
- Refractive Index: 1.716
- PSA: 77.75
- LogP: 3.3
5-(Benzyloxy)isobenzofuran-1,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM155090-5g |
5-(benzyloxy)isobenzofuran-1,3-dione |
5840-65-3 | 95% | 5g |
$634 | 2021-06-08 | |
| Alichem | A019095365-1g |
5-(Benzyloxy)isobenzofuran-1,3-dione |
5840-65-3 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM155090-1g |
5-(benzyloxy)isobenzofuran-1,3-dione |
5840-65-3 | 95% | 1g |
$*** | 2023-05-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738580-1g |
5-(Benzyloxy)isobenzofuran-1,3-dione |
5840-65-3 | 98% | 1g |
¥1554.00 | 2024-05-07 |
5-(Benzyloxy)isobenzofuran-1,3-dione Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 5-(Benzyloxy)isobenzofuran-1,3-dione
Introduction to 5-(Benzyloxy)isobenzofuran-1,3-dione (CAS No: 5840-65-3)
5-(Benzyloxy)isobenzofuran-1,3-dione, with the chemical identifier CAS No: 5840-65-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the benzofuran class, characterized by its fused benzene and furan rings. The presence of a benzyloxy substituent at the 5-position and the dione functionality at the 1,3 positions imparts unique reactivity and potential applications in synthetic chemistry and drug development.
The structural motif of 5-(Benzyloxy)isobenzofuran-1,3-dione makes it a versatile intermediate in the synthesis of more complex molecules. Its aromatic system and electron-withdrawing dione groups facilitate various chemical transformations, including nucleophilic additions, condensations, and cyclizations. These properties have garnered interest from researchers exploring novel synthetic pathways and functional materials.
In recent years, 5-(Benzyloxy)isobenzofuran-1,3-dione has been investigated for its potential role in medicinal chemistry. The benzofuran scaffold is well-documented for its biological activity, with derivatives exhibiting properties such as anti-inflammatory, antimicrobial, and antioxidant effects. The benzyloxy group, in particular, can enhance solubility and metabolic stability, making it a valuable moiety in drug design.
One of the most compelling aspects of 5-(Benzyloxy)isobenzofuran-1,3-dione is its utility as a building block for pharmacophores. Researchers have leveraged its structure to develop inhibitors targeting enzymes involved in metabolic diseases and cancer. For instance, studies have demonstrated its efficacy in modulating the activity of polyketide synthases and non-ribosomal peptide synthases, which are critical in biosynthetic pathways relevant to human health.
The dione functionality in 5-(Benzyloxy)isobenzofuran-1,3-dione also contributes to its reactivity as a Michael acceptor or electrophile in various catalytic systems. This characteristic has been exploited in transition-metal-catalyzed cross-coupling reactions, enabling the construction of more intricate molecular architectures. Such transformations are pivotal in the development of novel agrochemicals and specialty chemicals.
Advances in computational chemistry have further enhanced the understanding of 5-(Benzyloxy)isobenzofuran-1,3-dione's reactivity. Molecular modeling studies suggest that its electronic properties can be fine-tuned by substituents at the 2- or 4-position of the benzene ring. This insight has guided synthetic strategies aimed at optimizing bioactivity and selectivity for therapeutic applications.
In industrial applications, 5-(Benzyloxy)isobenzofuran-1,3-dione serves as a precursor in the production of high-performance polymers. Its incorporation into polymer backbones enhances thermal stability and mechanical strength. Additionally, its ability to form hydrogen bonds with other molecules makes it a candidate for developing functional coatings with anti-fouling or self-healing properties.
The synthesis of 5-(Benzyloxy)isobenzofuran-1,3-dione itself presents an interesting challenge due to its fused ring system. Traditional methods often involve multi-step sequences starting from readily available aromatic precursors. However, recent innovations have introduced more efficient routes, including catalytic asymmetric synthesis that minimizes waste and improves yield.
Environmental considerations have also driven research into greener synthetic methodologies for 5-(Benzyloxy)isobenzofuran-1,3-dione. Biocatalytic approaches using engineered enzymes have shown promise in achieving high selectivity under mild conditions. Such methods align with sustainable chemistry principles by reducing reliance on harsh reagents and energy-intensive processes.
The future prospects for 5-(Benzyloxy)isobenzofuran-1,3-dione are promising, with ongoing investigations exploring its role in material science and nanotechnology. Its ability to self-assemble into ordered structures has prompted studies on supramolecular chemistry applications. Furthermore, its potential as an electronic material is being explored due to its conjugated system and tunable optoelectronic properties.
In conclusion,5-(Benzyloxy)isobenzofuran-1,3-dione (CAS No: 5840-65-3) is a multifaceted compound with broad utility across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists and pharmaceutical researchers alike. As new methodologies emerge and our understanding deepens,5-(Benzyloxy)isobenzofuran-1,3-dione will undoubtedly continue to play a pivotal role in advancing chemical innovation.
5840-65-3 (5-(Benzyloxy)isobenzofuran-1,3-dione) Related Products
- 1823-59-2(5,5'-Oxybis(isobenzofuran-1,3-dione))
- 4741-63-3(6-Methoxyphthalide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)